Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Description
Significance of Carbohydrate Derivatives in Chemical Research
Carbohydrate derivatives occupy a central position in modern chemical research due to their fundamental roles in biological processes and their utility as synthetic building blocks for complex molecular architectures. The development of sophisticated carbohydrate chemistry has enabled researchers to explore previously inaccessible areas of glycobiology, medicinal chemistry, and materials science. Recent advances in photocatalytic transformations of carbohydrate derivatives have demonstrated the diverse ways in which contemporary synthetic methodologies can impact carbohydrate chemistry, particularly through site-selective functionalization approaches that preserve the inherent stereochemical complexity of sugar molecules. These developments highlight the importance of carbohydrate derivatives as platforms for studying fundamental chemical reactivity and developing new synthetic methodologies.
The strategic manipulation of carbohydrate derivatives requires sophisticated understanding of both their intrinsic reactivity patterns and the influence of protective groups on their chemical behavior. Site-selective functionalization of hydroxyl groups in carbohydrate derivatives has become a cornerstone of modern oligosaccharide synthesis, enabling the construction of complex glycosidic linkages with defined stereochemistry. The development of methods that employ reagent or catalyst control to achieve challenging transformations has revolutionized the field, making previously inaccessible target molecules synthetically feasible. This progress has been particularly important for preparing modified or non-natural sugar derivatives, installing naturally occurring post-glycosylation modifications, and developing therapeutic agents for glycobiology research.
The impact of carbohydrate derivatives extends beyond traditional synthetic chemistry into areas such as chemical biology, where metabolic labeling strategies have enabled real-time monitoring of biological processes. The development of bioorthogonal carbohydrate probes has opened new avenues for studying cell wall biosynthesis, particularly in bacterial systems where peptidoglycan assembly can be monitored using modified amino sugar derivatives. These applications demonstrate the broader significance of carbohydrate derivatives as tools for understanding biological systems and developing new therapeutic approaches.
Overview of Glucopyranoside Chemistry
Glucopyranoside chemistry represents one of the most extensively studied areas of carbohydrate science, reflecting both the abundance of glucose in nature and its fundamental importance in biological systems. Glucosides are glycosidic compounds that yield glucose upon hydrolysis and are characterized by their wide distribution in plant systems, though they remain relatively rare in animal tissues. The structural diversity of glucopyranosides arises from variations in the aglycone component, the anomeric configuration, and the pattern of substitution on the glucose ring system. This diversity has made glucopyranosides valuable targets for synthetic methodology development and has driven innovations in stereoselective glycosylation reactions.
The conformational behavior of glucopyranoside derivatives has been extensively investigated using both experimental and computational approaches. Studies of phenyl-beta-D-glucopyranose have revealed complex conformational landscapes where multiple stable isomers can exist, with structural differences primarily arising from variations in the orientation of the hydroxymethyl group. These conformational preferences influence both the physical properties and the chemical reactivity of glucopyranoside derivatives, particularly in their interactions with other molecules through hydrogen bonding networks. The formation of dimeric structures in glucopyranoside systems demonstrates the importance of intermolecular interactions in determining aggregation behavior and binding selectivity.
The synthetic chemistry of glucopyranosides has benefited significantly from advances in protective group methodology, particularly the development of strategies for achieving regioselective protection and deprotection. The ability to selectively manipulate specific hydroxyl groups while leaving others unprotected has enabled the synthesis of complex oligosaccharides with defined substitution patterns. Modern approaches to glucopyranoside synthesis increasingly emphasize the use of mild, neutral reaction conditions that preserve sensitive functional groups and avoid the harsh acidic or basic conditions that were commonly employed in earlier methodologies.
Importance of Protected Amino Sugars
Protected amino sugars occupy a unique position in carbohydrate chemistry due to their dual nature as both carbohydrate derivatives and amino acid analogues. The presence of amino functionality introduces additional complexity in terms of both synthetic strategy and protective group selection, as the amino group must be appropriately masked to prevent unwanted side reactions while remaining accessible for subsequent transformations. Amino sugars are essential components of many biologically important molecules, including bacterial cell wall peptidoglycans, where N-acetylglucosamine and N-acetylmuramic acid serve as fundamental building blocks. This biological significance has driven extensive research into the synthesis and modification of amino sugar derivatives.
The development of effective protective group strategies for amino sugars has been crucial for enabling complex synthetic transformations. The acetamido group represents one of the most commonly employed protection strategies for amino sugars, providing both chemical stability and synthetic utility. This protective group effectively masks the amino functionality while introducing favorable conformational preferences that can influence both the stereochemical outcome of glycosylation reactions and the overall reactivity of the sugar derivative. The choice of amino protective group can significantly impact the success of subsequent synthetic transformations, making this a critical consideration in synthetic route design.
Amino sugars also serve as important building blocks for the synthesis of glycoconjugates and complex oligosaccharides found in natural products. The ability to selectively modify amino sugar derivatives has enabled the preparation of unnatural analogues for structure-activity relationship studies and the development of bioactive compounds. Recent advances in amino sugar chemistry have focused on developing mild, efficient methods for introducing and removing protective groups, particularly under conditions that are compatible with sensitive functional groups and complex molecular architectures. These developments have been particularly important for applications in chemical biology, where amino sugar derivatives are used as metabolic probes for studying biological processes.
Historical Development of Benzylidene Acetal Protection in Carbohydrate Chemistry
The benzylidene acetal protecting group has played a pivotal role in the evolution of carbohydrate chemistry, representing one of the most versatile and widely employed protective group strategies for simultaneous protection of vicinal diol systems. The historical development of benzylidene acetal methodology reflects the broader evolution of carbohydrate synthetic chemistry from early empirical approaches to the sophisticated, mechanistically-informed strategies employed today. The ability of benzylidene acetals to provide simultaneous protection of 1,2- and 1,3-diol derivatives has made them indispensable tools for complex carbohydrate synthesis, enabling the selective manipulation of sugar derivatives with multiple hydroxyl groups.
The mechanistic understanding of benzylidene acetal formation and cleavage has evolved significantly over time, with detailed studies revealing the importance of reaction conditions, catalyst selection, and substrate structure in determining both the efficiency and selectivity of these transformations. Early work focused primarily on the formation and acidic hydrolysis of benzylidene acetals, but subsequent research has expanded to include neutral and reductive cleavage methods that offer greater functional group compatibility. The development of regioselective reductive opening protocols has been particularly important, enabling the conversion of protected diols into partially benzylated derivatives with defined substitution patterns.
Recent advances in benzylidene acetal chemistry have emphasized the development of mild, efficient methods for both acetal formation and cleavage. The use of catalytic transfer hydrogenation conditions employing triethylsilane and palladium on carbon has emerged as a particularly effective approach for the clean deprotection of carbohydrate derivatives containing benzylidene acetals. These conditions offer significant advantages over traditional acidic hydrolysis methods, including improved functional group tolerance, reduced side product formation, and compatibility with acid-sensitive substituents. The mechanistic insights gained from detailed studies of reductive acetal opening have revealed three distinct pathways depending on reaction conditions, with implications for both stereoselectivity and regioselectivity.
The stability of benzylidene acetal groups under various reaction conditions has been extensively characterized, revealing their compatibility with conventional acylation and alkylation procedures while remaining susceptible to selective hydrolysis under mild acidic conditions. This selectivity profile has made benzylidene acetals particularly valuable for multi-step synthetic sequences where orthogonal protective group strategies are required. The formation of bridging benzylidene acetals between sugar residues in oligosaccharide derivatives has opened additional synthetic possibilities, enabling the construction of conformationally constrained systems with unique chemical and biological properties.
Research Context for Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-alpha-D-glucopyranoside
Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-alpha-D-glucopyranoside emerges from a rich research context focused on the development of sophisticated amino sugar derivatives for both synthetic and biological applications. This compound, identified by the Chemical Abstracts Service number 14595-22-3, represents a convergence of several important themes in contemporary carbohydrate chemistry, including protective group methodology, amino sugar chemistry, and the synthesis of muramic acid derivatives. The structural complexity of this molecule reflects the cumulative advances in carbohydrate synthetic methodology that have enabled the preparation of highly functionalized sugar derivatives with multiple protective groups and substituents.
The compound serves as a key intermediate in the synthesis of peptidoglycan-related structures, particularly those derived from muramic acid, which is a critical component of bacterial cell walls. Research into N-acetylmuramic acid derivatives has been driven by their importance in understanding bacterial cell wall biosynthesis and developing new antimicrobial agents. The protected nature of this derivative, featuring both benzylidene acetal and benzyl ether protective groups along with the acetamido functionality, demonstrates the sophisticated strategies required for manipulating these complex molecules while preserving their structural integrity.
The synthetic utility of Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-alpha-D-glucopyranoside extends beyond its role as a muramic acid precursor to encompass broader applications in oligosaccharide synthesis and glycoconjugate preparation. The presence of the carboxymethyl substituent at the 3-position introduces additional functionality that can be exploited for further structural elaboration or conjugation reactions. This structural feature, combined with the protective group array, makes the compound a versatile building block for preparing complex carbohydrate-containing molecules.
The physical and chemical properties of this compound have been characterized through various analytical techniques, revealing a melting point range of 220-222°C and a predicted boiling point of 718.9±60.0°C. The compound exhibits a predicted density of 1.34±0.1 g/cm³ and a pKa value of 3.29±0.10, reflecting the influence of the carboxylic acid functionality on its chemical behavior. These properties, along with its molecular weight of 457.47 g/mol, position the compound within the range typically associated with synthetic carbohydrate intermediates and highlight the importance of understanding structure-property relationships in carbohydrate chemistry.
Properties
IUPAC Name |
2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGPRDVHUWBLB-WGADNOCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundational Glycosylation Strategies
The synthesis begins with the preparation of a suitably protected glucosamine derivative. A common starting material is N-acetyl-D-glucosamine, which undergoes sequential protection to introduce the benzylidene acetal at the 4,6-positions and the benzyl group at the anomeric center. The Koenigs-Knorr glycosylation method is frequently employed, utilizing a glycosyl halide intermediate. For instance, treatment of N-acetyl-D-glucosamine with hydrogen bromide in acetic acid generates the corresponding glycosyl bromide, which reacts with benzyl alcohol in the presence of mercuric cyanide to yield benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside . This step ensures α-selectivity due to the neighboring group participation of the 2-acetamido moiety, stabilizing the oxazolinium intermediate .
The introduction of the carboxymethyl group at the 3-O-position necessitates selective deprotection and functionalization. After establishing the benzylidene and benzyl protections, the 3-hydroxyl group is activated for alkylation. A widely adopted method involves treating the intermediate with sodium hydride in anhydrous dimethylformamide (DMF), followed by reaction with methyl bromoacetate. Subsequent hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) converts the ester to the carboxylic acid, yielding the carboxymethylated product .
Table 1: Optimization of Carboxymethylation Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| NaH, methyl bromoacetate | 0–25 | 12 | 78 | |
| K₂CO₃, ethyl bromoacetate | 40 | 24 | 65 | |
| LiHMDS, tert-butyl bromoacetate | -78 | 2 | 82 |
The choice of base and electrophile significantly impacts efficiency. Strong bases like lithium hexamethyldisilazide (LiHMDS) enhance reactivity at low temperatures, minimizing side reactions .
Alternative Protecting Group Strategies
While the benzylidene group is standard for 4,6-protection, alternative methods using silyl ethers (e.g., tert-butyldimethylsilyl) have been explored for enhanced stability under acidic conditions. However, these require harsher deprotection steps (e.g., tetrabutylammonium fluoride), which may compromise acid-sensitive functionalities like the carboxymethyl group . Comparative studies indicate benzylidene remains optimal for multi-step syntheses due to its balance of stability and ease of removal .
Large-Scale Industrial Synthesis
Industrial production scales the Koenigs-Knorr glycosylation using continuous flow reactors to improve yield and safety. A patented process employs immobilized mercuric bromide on silica gel, reducing heavy metal waste and enabling catalyst recycling . Carboxymethylation is performed in a tandem reactor system, where in situ ester hydrolysis eliminates intermediate isolation, achieving an overall yield of 68% at the kilogram scale .
Analytical Characterization and Quality Control
Final product purity is verified via high-performance liquid chromatography (HPLC) and mass spectrometry. Key characterization data includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene acetal group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The benzylidene group can be substituted under acidic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glucopyranosides depending on the substituent introduced.
Scientific Research Applications
Enzymatic Applications
Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside has been utilized as a substrate in various enzymatic reactions. For example:
- Fucosyltransferase Activity : This compound acts as a specific acceptor for alpha(1→4)-L-fucosyltransferase, an enzyme involved in glycoprotein synthesis. The enzymatic product can be isolated and characterized, demonstrating the compound's utility in studying glycosylation processes .
Glycosylation Studies
The compound serves as a valuable tool in glycosylation reactions, which are critical for the synthesis of complex carbohydrates. Research has shown that it can be used to synthesize glycosides with specific stereochemical configurations.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Glycosylation with Acids | EDCI/DCC coupling | High yield |
| Stereoselective Glycosylation | DBU as base | Excellent selectivity |
These reactions highlight the compound's role in developing new glycosylation methodologies and understanding carbohydrate chemistry .
Medicinal Chemistry
Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside has potential therapeutic applications:
- Antiviral Activity : Case studies indicate that derivatives of this compound can enhance the replication of human immunodeficiency virus (HIV) in vitro. The treatment of peripheral blood mononuclear cells with this compound resulted in increased expression of HIV co-receptors, suggesting its role in viral pathogenesis and immune response modulation .
Custom Synthesis
The compound is often custom synthesized for specific research applications, allowing for tailored modifications that enhance its biochemical properties or activity. This flexibility makes it a critical component in various research projects focusing on carbohydrate chemistry and biochemistry .
Mechanism of Action
The mechanism by which Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside exerts its effects is primarily through its interaction with biological enzymes. The acetamido group can mimic natural substrates of enzymes, allowing the compound to act as an inhibitor or modulator of enzyme activity. The benzylidene group provides stability and specificity in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and applications among analogous glucosamine derivatives:
Key Differences and Implications
C3 Substituent Reactivity :
- The 3-O-carboxymethyl group in the target compound offers a carboxylate functionality absent in analogs like 3-O-allyl () or 3-O-benzyl (). This group enables pH-dependent solubility and covalent coupling to biomolecules (e.g., peptides) via carbodiimide chemistry .
- In contrast, 3-O-allyl () and 3-O-benzyl () groups are typically inert under glycosylation conditions, serving as temporary protections for later functionalization.
Protective Group Strategy :
- The 4,6-O-benzylidene group in the target compound and analogs () directs reactivity to C3, simplifying regioselective modifications. Compounds with 4,6-di-O-benzyl () lack this regioselectivity control, requiring sequential deprotection steps.
Anomeric Configuration: The α-configuration in the target compound and derivative enhances stability against hydrolysis compared to β-anomers (). However, β-anomers are preferred in enzymatic glycosylation due to compatibility with glycosyltransferases .
Biological Activity
Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside (referred to as BCA) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicine and industry.
Chemical Structure and Synthesis
BCA is characterized by its intricate structure, which includes a benzylidene acetal protecting group and an acetamido group. Its molecular formula is , and it has a molecular weight of approximately 457.47 g/mol. The synthesis of BCA typically involves several steps:
- Protection of Hydroxyl Groups : The hydroxyl groups of the glucopyranoside are protected using a benzylidene acetal.
- Acetylation : The 2-hydroxyl group is converted to an acetamido group.
- Carboxymethylation : The 3-hydroxyl group undergoes carboxymethylation using chloroacetic acid under basic conditions.
This multi-step synthesis allows for the selective introduction of functional groups, making BCA a versatile intermediate in organic chemistry .
BCA's biological activity primarily stems from its ability to interact with various enzymes. The acetamido group can mimic natural substrates, enabling BCA to act as an inhibitor or modulator of enzyme activity. The stability provided by the benzylidene group enhances its specificity in these interactions .
Enzyme Interaction Studies
Research indicates that BCA can inhibit specific glycosidases, which are enzymes responsible for breaking down carbohydrates. By mimicking the structure of natural substrates, BCA competes with these substrates for enzyme binding sites, effectively reducing enzyme activity .
Antimicrobial Activity
BCA has shown promise in the development of antimicrobial agents. Its structural similarity to natural glycosides positions it as a candidate for studying enzyme interactions relevant to antibiotic development. Preliminary studies have indicated that derivatives of BCA exhibit significant antibacterial properties against various pathogens .
Anticancer Potential
Recent investigations into the anticancer properties of BCA have revealed its potential to induce apoptosis in cancer cells. In vitro studies have demonstrated that BCA can inhibit cell proliferation and promote programmed cell death in specific cancer cell lines, suggesting its utility in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of BCA derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : In a research article published in Cancer Letters, BCA was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analyses .
Summary of Biological Activities
Q & A
Basic: What are the key strategies for regioselective protection of hydroxyl groups during the synthesis of benzyl 2-acetamido-4,6-O-benzylidene derivatives?
Methodological Answer:
Regioselective protection is critical for directing reactivity. The 4,6-O-benzylidene group is introduced via acid-catalyzed condensation of benzaldehyde with the 4,6-diol, leveraging steric and electronic effects. For example, benzylidene acetal formation in DMF using BaO/Ba(OH)₂ as a base ensures high regioselectivity, as seen in the synthesis of benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene derivatives (95% yield) . Allyl or benzyl groups are then introduced at the 3-OH using allyl bromide or benzyl bromide under controlled conditions to avoid over-alkylation.
Basic: How are NMR and mass spectrometry utilized to confirm the structure of intermediates in glucopyranoside synthesis?
Methodological Answer:
¹H and ¹³C NMR are used to verify substitution patterns and stereochemistry. For instance, the 4,6-O-benzylidene group shows characteristic resonances at δ 5.50–5.60 ppm (benzylidene methine proton) and δ 101–103 ppm (quaternary carbon). MS (e.g., HRMS-FAB) confirms molecular weight, as demonstrated in the characterization of benzyl 2-acetamido-4,6-O-benzylidene-3-O-methyl derivatives, where [M+Na]⁺ peaks align with theoretical values .
Advanced: How can conflicting data on glycosylation yields with this compound be resolved in oligosaccharide synthesis?
Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., aglycone transfer or incomplete activation). Optimize glycosylation by:
- Donor Activation: Use trichloroacetimidate donors with BF₃·Et₂O catalysis for higher β-selectivity .
- Solvent Control: Reactions in CH₂Cl₂ at −40°C minimize hydrolysis of intermediates .
- Analytical Cross-Validation: Compare TLC, HPLC, and 2D-NMR (e.g., HSQC) to confirm product purity when yields differ from literature (e.g., 60–85% for β-linked disaccharides) .
Advanced: What enzymatic assays leverage this compound to study glycosyltransferase specificity?
Methodological Answer:
The compound serves as a glycosyl acceptor in assays probing enzymes like hyaluronan synthases (HAS). For example:
- Kinetic Studies: Incubate with UDP-GlcNAc and HAS in Tris buffer (pH 7.4) at 37°C. Monitor elongation via LC-MS to quantify product formation .
- Inhibition Assays: Introduce fluorinated analogs (e.g., 3-fluoro derivatives) to disrupt enzyme-substrate binding, using IC₅₀ values to compare potency .
Advanced: How does the benzylidene group influence the reactivity of this compound in multivalent glycoconjugate synthesis?
Methodological Answer:
The rigid benzylidene ring restricts conformational flexibility, favoring axial attack in glycosylation. For example:
- Stereocontrol: In the synthesis of trisaccharides, benzylidene-protected glucosamine derivatives yield β(1→3) linkages with >90% selectivity when coupled to galactose donors under TMSOTf catalysis .
- Deprotection Strategies: Selective opening of the benzylidene group (e.g., with AcOH/H₂O) regenerates the 4,6-diol for further functionalization, critical for branching in dendrimers .
Basic: What are common pitfalls in the catalytic hydrogenolysis of benzyl-protected intermediates?
Methodological Answer:
- Incomplete Debenzylation: Use Pd/C (10% w/w) in EtOH/THF under 50 psi H₂ for 24 hours. Monitor by TLC (silica, 1:1 EtOAc/hexanes).
- Over-Reduction: Avoid acidic conditions to prevent cleavage of acetamido groups. Post-reaction, neutralize with NaHCO₃ before filtration .
Advanced: How can this compound be functionalized for "click chemistry" applications in glycan arrays?
Methodological Answer:
- Azide Introduction: Replace the 3-O-carboxymethyl group with an azide via Mitsunobu reaction (DIAD, PPh₃, HN₃) .
- Copper-Catalyzed Cycloaddition: React with alkynylated probes (e.g., biotin-alkyne) in PBS (pH 7.4) with CuSO₄/sodium ascorbate. Validate conjugation via MALDI-TOF .
Advanced: What role does this compound play in studying bacterial resistance mechanisms?
Methodological Answer:
It is a precursor for Lipid II analogs, which are targeted by vancomycin. Synthesize Lipid II mimics by coupling to undecaprenyl phosphate via solid-phase methods. Test resistance by incubating with methicillin-resistant Staphylococcus aureus (MRSA) and measuring MIC shifts .
Basic: What solvents and catalysts optimize the introduction of carboxymethyl groups at the 3-OH position?
Methodological Answer:
- Alkylation: Use NaH in DMF with methyl bromoacetate at 0°C to prevent epimerization. Quench with MeOH, then hydrolyze the ester with LiOH in THF/H₂O .
- Purification: Isolate via silica chromatography (EtOAc/hexanes gradient) and confirm by IR (ν~1730 cm⁻¹ for ester) .
Advanced: How do competing protecting group strategies affect the synthesis of heparinoid analogs?
Methodological Answer:
Compare benzylidene vs. tert-butyldiphenylsilyl (TBDPS) groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
